REACTION_CXSMILES
|
[CH2:1]([N:4]=[C:5]=[O:6])[CH:2]=[CH2:3].[CH2:7]([O:9][SiH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])[CH3:8]>CC1C=CC(C)=CC=1>[N:4]([CH2:1][CH2:2][CH2:3][Si:10]([O:14][CH2:15][CH3:16])([O:11][CH2:12][CH3:13])[O:9][CH2:7][CH3:8])=[C:5]=[O:6]
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Name
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|
Quantity
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680 g
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Type
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reactant
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Smiles
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C(C=C)N=C=O
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Name
|
|
Quantity
|
1250 g
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Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
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Name
|
|
Quantity
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640 g
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Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was reacted at from 76° to 92° C. over the course of 150 minutes
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Duration
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150 min
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Type
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DISTILLATION
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Details
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Working up by distillation
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Name
|
|
Type
|
product
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Smiles
|
N(=C=O)CCC[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1350 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |